molecular formula C7H11NO3 B12420554 Parametadione-d3

Parametadione-d3

Cat. No.: B12420554
M. Wt: 160.19 g/mol
InChI Key: VQASKUSHBVDKGU-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parametadione-d3 is a deuterated form of paramethadione, an anticonvulsant drug belonging to the oxazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of paramethadione. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of parametadione-d3 involves the incorporation of deuterium atoms into the paramethadione molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Parametadione-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxazolidinedione derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazolidinedione derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Parametadione-d3 is widely used in scientific research due to its stable isotope properties. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of paramethadione in biological systems.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of paramethadione.

    Drug Development: Used as a reference compound in the development of new anticonvulsant drugs.

    Biological Research: Understanding the interaction of paramethadione with biological targets and its effects on cellular processes.

Mechanism of Action

Parametadione-d3, like paramethadione, acts by reducing T-type calcium currents in thalamic neurons. This inhibition of calcium currents dampens the abnormal thalamocortical rhythmicity associated with absence seizures. The molecular targets include voltage-dependent T-type calcium channel subunits, which play a crucial role in the propagation of electrical signals in neurons.

Comparison with Similar Compounds

Similar Compounds

    Trimethadione: Another oxazolidinedione anticonvulsant with similar properties but a higher side effect profile.

    Ethadione: A related compound with anticonvulsant activity but different pharmacokinetic properties.

Uniqueness

Parametadione-d3 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

160.19 g/mol

IUPAC Name

5-ethyl-5-methyl-3-(trideuteriomethyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3/i3D3

InChI Key

VQASKUSHBVDKGU-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(OC1=O)(C)CC

Canonical SMILES

CCC1(C(=O)N(C(=O)O1)C)C

Origin of Product

United States

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